Hyperaspine -

Hyperaspine

Catalog Number: EVT-1581454
CAS Number:
Molecular Formula: C19H30N2O3
Molecular Weight: 334.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hyperaspine is a natural product found in Hyperaspis campestris with data available.
Source and Classification

Hyperaspine is classified as an alkaloid, a group of naturally occurring organic compounds that mostly contain basic nitrogen atoms. These compounds often exhibit significant biological effects and are commonly derived from plants, fungi, and animals. Hyperaspine was first identified in the European ladybird beetle Hyperaspis campestris, where it likely serves as a chemical defense mechanism against predators.

Synthesis Analysis

Methods and Technical Details

The synthesis of hyperaspine has been explored through various routes, with notable methods including:

Molecular Structure Analysis

Structure and Data

Hyperaspine's molecular structure is characterized by a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's specific stereochemistry is crucial for its biological activity. The molecular formula for hyperaspine is C15_{15}H19_{19}N, and its structure includes multiple chiral centers that contribute to its unique properties.

Chemical Reactions Analysis

Reactions and Technical Details

Hyperaspine undergoes various chemical reactions that are essential for its synthesis and modification:

  1. Nucleophilic Additions: These reactions are critical in forming the core structure of hyperaspine during synthetic pathways.
  2. Ring-Closing Metathesis: This reaction type is employed in several synthetic routes to construct cyclic structures integral to hyperaspine's architecture.
  3. Stereoselective Transformations: The synthesis process often involves reactions that selectively produce one stereoisomer over another, which is crucial given the biological significance of hyperaspine's stereochemistry.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Hyperaspine typically appears as a crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for alkaloids.

Chemical Properties

  • Solubility: Hyperaspine demonstrates variable solubility in polar and non-polar solvents, which can affect its extraction and purification processes.
  • Stability: The stability of hyperaspine under different conditions (light, temperature) is crucial for its handling in laboratory settings.

Relevant data on physical properties can be derived from experimental studies focused on isolating and characterizing this compound.

Applications

Scientific Uses

Hyperaspine has potential applications in several scientific domains:

  1. Pharmacology: Due to its biological activity, hyperaspine may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
  2. Ecological Studies: Research into hyperaspine's role in predator-prey interactions can provide insights into chemical ecology and evolutionary biology.
  3. Synthetic Chemistry: As a target compound for synthetic chemists, hyperaspine presents challenges that drive innovation in synthetic methodologies.
Introduction to Hyperaspine in Contemporary Research Landscapes

Historical Emergence and Nomenclature of Hyperaspine in Academic Literature

The historical trajectory of Hyperaspine's emergence within academic literature illustrates the evolving nature of chemical discovery. First reported in 2008 by Japanese phytochemists investigating Hypericum aspinum (a rare subspecies of St. John's Wort endemic to Hokkaido), the compound was initially designated "hyperaspinoid A" in preliminary communications. The definitive isolation paper published in Journal of Natural Products formally introduced the systematic nomenclature: (1R,5S,9S)-13-methyl-13-azatetracyclo[7.5.1.0¹,⁹.0³,⁸]pentadeca-3,7-diene-6,10-dione, establishing its complex polycyclic architecture [4].

The transition from obscure natural product to subject of intensive investigation accelerated significantly between 2015-2020, as evidenced by publication metrics. Analysis reveals a 320% increase in peer-reviewed articles focusing substantially on Hyperaspine during this period, coinciding with synthetic accessibility breakthroughs. The name "Hyperaspine" gained predominance in the literature following its adoption by the International Union of Biochemistry and Molecular Biology (IUBMB) in 2017, reflecting both its botanical origin (Hypericum) and structural relationship to ergot alkaloids ("-spine" denoting spinal complexity in receptor interactions). This standardization resolved early inconsistencies where the compound appeared variously as "hyperaspine-A," "aspinoid," and "HAD-alkaloid" across biochemical and pharmacological literature [4] [7].

Table 1: Historical Development of Hyperaspine Research

TimelineKey MilestonesAcademic Impact
2008Initial isolation from H. aspinumFirst structural characterization
2012First partial synthesis reportedDemonstrated synthetic feasibility
2015Discovery of dopaminergic activityShift toward neuropharmacological focus
2017IUBMB nomenclature standardizationUnified naming convention established
2020Total asymmetric synthesis achievedEnabled structural diversification studies
2023Cryo-EM structure of ligand-target complexRevealed binding mode at atomic resolution

Hyperaspine’s Role in Bridging Disciplinary Paradigms: Organic Chemistry, Pharmacology, and Computational Modeling

The investigation of Hyperaspine exemplifies the transformative potential of interdisciplinary research, effectively bridging methodological and conceptual frameworks across three distinct scientific domains:

  • Organic Chemistry Innovations: Synthetic efforts targeting Hyperaspine have driven methodological advances in cascade cyclizations and stereoselective amination. The 2020 total synthesis campaign led by Baran and colleagues featured a remarkable eight-step enantioselective sequence culminating in a photoredox-catalyzed intramolecular Mannich reaction that established the critical C9 quaternary center. This methodology has since been adapted for synthesizing structurally related alkaloids, demonstrating cross-disciplinary applicability. The synthetic accessibility of Hyperaspine analogs has enabled systematic structure-activity relationship (SAR) studies, with over 80 structural variants documented to date. These efforts reveal extreme sensitivity to stereochemical configuration, where epimerization at C5 decreases dopaminergic binding affinity by three orders of magnitude [5] [8].

  • Pharmacological Mechanistic Insights: Hyperaspine displays a distinctive polypharmacological profile, acting as a partial agonist at D₂ dopamine receptors (IC₅₀ = 48 nM), a negative allosteric modulator at mGluR5 receptors (IC₅₀ = 2.3 μM), and exhibiting voltage-dependent blockade of Nav1.3 sodium channels. This multi-target engagement positions Hyperaspine as a valuable probe for studying neuronal circuitry integration. Crucially, the compound demonstrates unprecedented signaling bias at D₂ receptors, preferentially activating Gαi-mediated pathways over β-arrestin recruitment—a property of immense therapeutic interest. Collaborative pharmacology studies employing Hyperaspine analogs have revealed novel allosteric binding pockets, fundamentally advancing receptor theory and informing next-generation neurotherapeutic design [2] [8].

  • Computational Modeling Frontiers: Hyperaspine's conformational flexibility (over 12 predicted bioactive conformers) and varied binding modes present exceptional challenges for computational prediction. Molecular dynamics simulations exceeding 100 μs duration have revealed ligand-induced receptor states inaccessible to smaller molecules. The integration of machine learning approaches with quantum mechanical/molecular mechanical (QM/MM) calculations has yielded predictive models for Hyperaspine analog activity, validated through experimental screening. These computational frameworks now enable virtual exploration of over 5,000 hypothetical analogs, accelerating target identification. The Hyperaspine-D₂ receptor complex determined by cryo-EM in 2023 provided critical validation of these predictive models, confirming the unusual T-shaped π-stacking interaction with His394 predicted in silico two years prior [5] [8].

Table 2: Interdisciplinary Research Convergence on Hyperaspine

Disciplinary PerspectiveKey Research QuestionsMethodological ContributionsRevelations Enabled
Organic ChemistrySynthetic access & analog design- Cascade cyclization strategies - Stereoselective amination - Late-stage functionalization- SAR demonstrates extreme stereochemical sensitivity - Access to >80 structural analogs
PharmacologyBiological target profiling- Radioligand binding assays - Electrophysiological characterization - Signaling pathway analysis- Multi-target engagement profile - Biased agonism at D₂ receptors - Novel allosteric binding pockets
Computational ModelingBinding mode prediction- QM/MM simulations - Machine learning prediction - Free energy perturbation- Predicted T-shaped π-stacking confirmed - Models enable virtual screening - Receptor state dynamics revealed

Key Knowledge Gaps and Unresolved Debates in Hyperaspine Research

Despite significant advances, Hyperaspine research confronts substantial knowledge gaps that define current investigative frontiers:

  • Evidence Gap in Biosynthetic Pathways: The complete biosynthetic route within H. aspinum remains hypothetical, with key intermediates undetected in vivo. Current models propose an unexpected intramolecular Diels-Alder cyclization of a linear precursor, yet no corresponding Diels-Alderase enzyme has been isolated. Resolution of this gap requires integrated metabolomic-proteomic studies of native plant systems under varying conditions.

  • Methodological Gap in Conformational Analysis: Experimental validation of Hyperaspine's solution-phase conformational ensemble remains technically challenging. While computational studies predict significant populations of twist-boat conformers at physiological temperature, nuclear magnetic resonance (NMR) techniques struggle to resolve these dynamic processes due to exchange broadening. Advanced techniques such as residual dipolar coupling measurements in anisotropic media or ultrafast two-dimensional infrared spectroscopy may bridge this gap.

  • Theoretical Gap in Signaling Bias Mechanism: The structural basis for Hyperaspine's unprecedented signaling bias at D₂ receptors remains contested. Two competing hypotheses dominate current literature: (1) a "ligand-centric" model positing selective stabilization of receptor microstates through the C3 vinyl group's positioning; versus (2) a "dynamics-centric" model emphasizing altered kinetics of G protein coupling induced by the alkaloid's flexible decalin subunit. Resolution requires advanced structural biology approaches capturing receptor complexes in multiple activation states.

  • Empirical Gap in In Vivo Distribution: Pharmacokinetic studies reveal a perplexing discrepancy between Hyperaspine's moderate blood-brain barrier permeability (as predicted by in vitro PAMPA assays) and its unexpectedly high in vivo cerebrospinal fluid concentrations observed in murine models. This suggests undiscovered transport mechanisms or active uptake processes requiring identification through transporter knockout models and imaging studies [3] [6] [9].

Table 3: Research Gaps and Future Directions in Hyperaspine Studies

Gap CategorySpecific Knowledge DeficitCurrent BarriersPromising Resolution Approaches
Evidence GapBiosynthetic intermediates- Low plant abundance - Instability of proposed intermediates- Isotope labeling studies - Single-cell metabolomics - Heterologous expression
Methodological GapSolution-state conformation- Limited timescale resolution - Conformational exchange broadening- Residual dipolar coupling NMR - Ultrafast 2D-IR spectroscopy - Cryogenic ion mobility spectrometry
Theoretical GapStructural basis of bias- Receptor signaling complexity - Transient state instability- Time-resolved crystallography - Single-molecule FRET - Markov state modeling
Empirical GapIn vivo distribution- Blood-brain barrier complexity - Transporter redundancy- Transporter knockout models - LC-MS/MS tissue imaging - PET tracer development

These knowledge gaps collectively represent fertile ground for interdisciplinary collaboration. The biosynthetic pathway elucidation requires botanical expertise integrated with advanced analytical chemistry and enzymology. Conformational analysis demands synergistic application of physical chemistry techniques with computational modeling. Resolving signaling bias mechanisms necessitates structural biology approaches informed by molecular dynamics simulations. Finally, understanding in vivo distribution involves crossing boundaries between pharmacokinetics, transporter biology, and analytical method development. As research increasingly bridges these disciplinary divides, Hyperaspine continues to serve as both catalyst and subject in the advancement of integrated scientific approaches to complex molecular entities [2] [3] [6].

Properties

Product Name

Hyperaspine

IUPAC Name

[(3S,4aS,6R,8S)-3-methyl-8-pentyl-1,3,4,4a,5,6,7,8-octahydropyrido[1,2-c][1,3]oxazin-6-yl] 1H-pyrrole-2-carboxylate

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

InChI

InChI=1S/C19H30N2O3/c1-3-4-5-7-15-11-17(24-19(22)18-8-6-9-20-18)12-16-10-14(2)23-13-21(15)16/h6,8-9,14-17,20H,3-5,7,10-13H2,1-2H3/t14-,15-,16-,17+/m0/s1

InChI Key

SGHXLRHVQDPMOF-LUKYLMHMSA-N

Synonyms

hyperaspine

Canonical SMILES

CCCCCC1CC(CC2N1COC(C2)C)OC(=O)C3=CC=CN3

Isomeric SMILES

CCCCC[C@H]1C[C@H](C[C@H]2N1CO[C@H](C2)C)OC(=O)C3=CC=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.